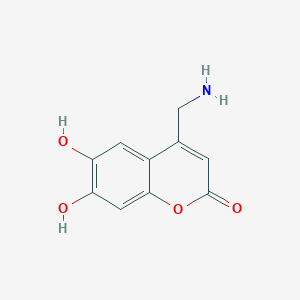

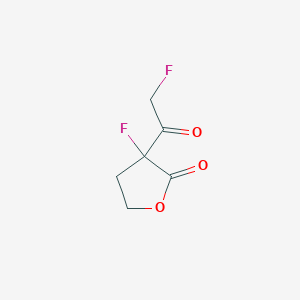

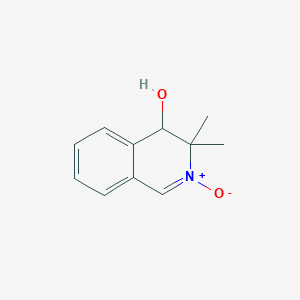

3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of “3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide” has been described in the literature . A C-4 hydroxylated metabolite of the previously described cyclic nitrone free radical trap was isolated, identified, and synthesized .

Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied . The metabolite, though a less potent antioxidant than its parent compound in an in vitro lipid peroxidation assay, showed greatly reduced acute toxicity and sedative properties .

Wissenschaftliche Forschungsanwendungen

Reactions with Ketenes and Synthesis Attempts : The compound reacts with dimethylketene to form adducts, and there have been attempts to synthesize the nitrone form of this compound, although these attempts were unsuccessful (Evans et al., 1987).

Metabolite with Reduced Side Effects : It's a metabolite of a cyclic nitrone free radical trap, showing less potent antioxidant activity but significantly reduced acute toxicity and sedative properties compared to its precursor. Its analogs have been studied for improved antioxidant activity while maintaining low toxicity (Thomas et al., 1996).

Synthesis and Structural Analysis : The compound has been synthesized, and its crystal and molecular structures have been determined, revealing insights into its tautomeric forms and physico-chemical properties (Davydov et al., 1993).

Anticoagulant Activity : Derivatives of this compound have been synthesized and tested for anticoagulant activity, indicating potential pharmaceutical applications (Glushkov et al., 2006).

Oxidation Reactions : Research has been conducted on the oxidation of tetrahydroisoquinolines, including derivatives of this compound, using air as a clean oxidant, highlighting its potential in green chemistry applications (Zheng et al., 2018).

Reactions with Nitrostyrenes : The compound has been involved in studies of its reactions with nitrostyrenes, providing insights into its stereospecificity and potential in organic synthesis (Burdisso et al., 1987).

Tandem Alkylation-Cyclization Reaction : It has been used in the synthesis of dihydroisoquinolines through a tandem alkylation-cyclization reaction, further emphasizing its role in organic synthetic processes (Glushkov et al., 2001).

Addition Reactions with Cyclic Nitrones : The compound has been studied for its regioselective addition reactions, contributing to the knowledge in the field of organic chemistry (Molchanov et al., 2011).

Safety and Hazards

Eigenschaften

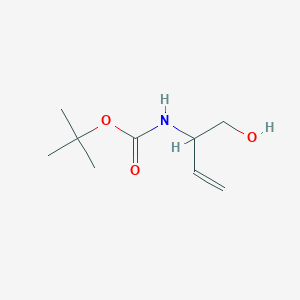

IUPAC Name |

3,3-dimethyl-2-oxido-4H-isoquinolin-2-ium-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-11(2)10(13)9-6-4-3-5-8(9)7-12(11)14/h3-7,10,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBJLPJKUYFPPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C2=CC=CC=C2C=[N+]1[O-])O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

184375-93-7 | |

| Record name | 4-Isoquinolinol, 3,4-dihydro-3,3-dimethyl-, 2-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184375937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

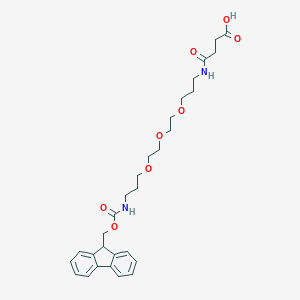

![trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)](/img/structure/B70964.png)

![5-[(7-Chloro-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B70977.png)